2-Bromo-3-(4-methyl-2-pyridyl)-1-propene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromoprop-2-enyl)-4-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-7-3-4-11-9(5-7)6-8(2)10/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSBVXQJAAOAIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201268382 | |
| Record name | 2-(2-Bromo-2-propen-1-yl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951887-04-0 | |
| Record name | 2-(2-Bromo-2-propen-1-yl)-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromo-2-propen-1-yl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 3 4 Methyl 2 Pyridyl 1 Propene
Precursor Synthesis and Derivatization Strategies
The effective synthesis of the target compound relies heavily on the successful preparation of its constituent precursors.
The 4-methyl-2-pyridyl group is a key structural element. Its synthesis can be achieved through various methods, often starting from commercially available pyridines. One common approach involves the methylation of a suitable pyridine (B92270) derivative. For instance, 2-bromo-4-methylpyridine (B133514) is a valuable intermediate that can be used in coupling reactions. sigmaaldrich.com The synthesis of such precursors might involve the direct bromination of 4-methylpyridine (B42270) or the diazotization of 2-amino-4-methylpyridine (B118599) followed by a Sandmeyer-type reaction with a bromide source. orgsyn.org
Another strategy involves the construction of the substituted pyridine ring itself. This can be accomplished through condensation reactions. For example, the flow synthesis of 2-methylpyridines has been demonstrated via the α-methylation of pyridine. mdpi.com Additionally, polysubstituted pyridines can be synthesized from 1,4-oxazinone precursors. nih.gov The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Table 1: Selected Methods for the Synthesis of 4-Methyl-2-pyridyl Precursors
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 4-Methylpyridine | Bromine, elevated temperatures | 2-Bromo-4-methylpyridine | orgsyn.org |
| 2-Amino-4-methylpyridine | NaNO₂, HBr | 2-Bromo-4-methylpyridine | orgsyn.org |
| Pyridine | Radical methylation reagents | 2-Methylpyridine and isomers | mdpi.com |
This table is for illustrative purposes and specific reaction conditions may vary.
The 2-bromo-1-propene unit is the other critical component. The synthesis of this backbone can be achieved through several routes. One straightforward method is the addition of hydrogen bromide (HBr) to allene (B1206475) (propadiene). This reaction, depending on the conditions, can yield 2-bromopropene (B1265445). A process for producing 2-bromo-3-chloro-propene-1 involves reacting allene with a mixture of chlorine and bromine. google.com
Alternatively, elimination reactions from vicinal dihalopropanes can be employed. For instance, the dehydrobromination of 1,2-dibromopropane (B165211) can lead to a mixture of isomeric bromopropenes, from which 2-bromopropene can be isolated. The synthesis of 2-bromo-3-phenyl-1-propene (B7723676) has been achieved via the reaction of phenylmagnesium bromide with 2,3-dibromopropene, showcasing a method to introduce a substituent at the 3-position. prepchem.com
Direct Synthetic Routes to 2-Bromo-3-(4-methyl-2-pyridyl)-1-propene
Direct synthesis aims to combine the precursor moieties in a single or a few convergent steps.
A plausible and direct route involves the halogenation of a suitable unsaturated pyridyl-propene precursor, such as 3-(4-methyl-2-pyridyl)-1-propene (B44099).
The synthesis of the precursor, 3-(4-methyl-2-pyridyl)-1-propene, could potentially be achieved through a coupling reaction, for example, a Grignard reaction between a 2-halopyridine derivative (like 2-bromo-4-methylpyridine) and allyl bromide. A similar preparation of 3-(4-bromophenyl)-1-propene involves the reaction of p-bromophenylmagnesium bromide with allyl bromide. prepchem.com
Once 3-(4-methyl-2-pyridyl)-1-propene is obtained, its bromination would be the key step. The electrophilic addition of bromine (Br₂) across the double bond would be expected. However, simple addition would lead to a dibrominated product. To achieve the desired 2-bromo-1-propene structure, an allylic bromination followed by elimination, or a carefully controlled addition-elimination sequence would be necessary. The use of N-bromosuccinimide (NBS) is a common method for allylic bromination.
The addition of HBr to an unsymmetrical alkene like propene typically follows Markovnikov's rule, yielding 2-bromopropane. quora.comquora.com To obtain 1-bromopropane, anti-Markovnikov addition is required, which can be achieved by using HBr in the presence of peroxides. doubtnut.com These principles would also apply to the substituted propene, 3-(4-methyl-2-pyridyl)-1-propene, influencing the regioselectivity of HBr addition.
The electrophilic addition of bromine to an alkene, such as a pyridyl-propene, proceeds through a well-established mechanism. youtube.comyoutube.com The electron-rich double bond of the alkene attacks a bromine molecule, which becomes polarized as it approaches the alkene. youtube.com This leads to the formation of a cyclic bromonium ion intermediate, with the positive charge delocalized over the bromine atom and the two carbon atoms of the former double bond. youtube.com
The bromide ion (Br⁻), generated in the initial step, then acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge. This backside attack results in the opening of the three-membered ring and the formation of a vicinal dibromide with anti-stereochemistry.
In the context of 3-(4-methyl-2-pyridyl)-1-propene, the pyridine ring can influence the reaction. The nitrogen atom in the pyridine ring is basic and can be protonated or interact with the electrophile, potentially complicating the reaction. youtube.comaklectures.com The electronic nature of the pyridine ring can also affect the stability of intermediates. Halogenation of the pyridine ring itself is also a possibility, especially under harsh conditions. nih.govchemrxiv.orgnsf.govgoogle.comchemrxiv.org Therefore, controlling the reaction conditions is crucial to selectively achieve bromination at the propene moiety.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Bromo-4-methylpyridine |
| 4-Methylpyridine |
| 2-Amino-4-methylpyridine |
| 1,4-Oxazinone |
| 2-Bromo-3-chloro-propene-1 |
| Allene (Propadiene) |
| 1,2-Dibromopropane |
| 2-Bromopropene |
| 2-Bromo-3-phenyl-1-propene |
| 2,3-Dibromopropene |
| Phenylmagnesium bromide |
| 3-(4-Methyl-2-pyridyl)-1-propene |
| Allyl bromide |
| 3-(4-Bromophenyl)-1-propene |
| p-Bromophenylmagnesium bromide |
| N-Bromosuccinimide (NBS) |
| 2-Bromopropane |
| 1-Bromopropane |
| Propene |
| Hydrogen bromide (HBr) |
Cross-Coupling Approaches for C-C and C-Br Bond Formation
Cross-coupling reactions are fundamental in constructing the carbon skeleton of this compound. These methods facilitate the crucial C-C bond formation between the pyridine and propene moieties.
Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura, Negishi)
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for creating carbon-carbon bonds. nih.gov The Suzuki-Miyaura and Negishi couplings are particularly relevant for synthesizing pyridine-containing compounds. nih.govresearchgate.net
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. nih.govnih.gov For the synthesis of the title compound, a plausible Suzuki-Miyaura strategy would involve the coupling of a (4-methyl-2-pyridyl)boronic acid or its ester with a suitable propene partner, such as 2,3-dibromopropene. The development of highly active catalyst systems has enabled the efficient coupling of 2-substituted pyridine organoboranes, which can be challenging due to slow transmetalation and potential protodeboronation. nih.gov The use of specific phosphine (B1218219) or phosphite (B83602) ligands is often crucial for achieving high yields. nih.gov
The Negishi coupling provides an alternative pathway, utilizing an organozinc reagent instead of an organoboron compound. orgsyn.org This method is known for its high functional group tolerance and often proceeds under mild conditions. orgsyn.orgnih.gov A viable Negishi approach would be the reaction of a (4-methyl-2-pyridyl)zinc halide with an appropriate bromo-propene electrophile. The required pyridylzinc reagents can be prepared from the corresponding halopyridines. orgsyn.orgnih.gov The choice between chloro, bromo, or iodo-substituted pyridines can influence reactivity, with bromides being commonly employed. orgsyn.org
A summary of typical conditions for these reactions is presented below.
Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Negishi Coupling |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ nih.govorgsyn.org | Pd(PPh₃)₄, Pd(dppf)Cl₂ researchgate.netnih.gov |
| Ligand | Phosphines (e.g., PPh₃, dppf), Phosphites nih.gov | Phosphines (e.g., PPh₃) researchgate.net |
| Pyridyl Reagent | (4-methyl-2-pyridyl)boronic acid/ester | (4-methyl-2-pyridyl)zinc halide orgsyn.org |
| Coupling Partner | 2,3-dibromopropene or similar | 2,3-dibromopropene or similar |
| Base | K₃PO₄, CsF, KF nih.govresearchgate.net | Not typically required |
| Solvent | Dioxane, THF, DMF nih.govmdpi.com | THF, DMA nih.govnih.gov |
| Temperature | Room Temperature to 120 °C nih.govnih.gov | Room Temperature to 70 °C nih.gov |
Copper-Mediated Coupling Reactions
Copper-mediated reactions offer an alternative to palladium-catalyzed methods, particularly for forming carbon-heteroatom bonds. While less common for the primary C-C bond formation in this context, copper catalysis is highly relevant for introducing the bromine atom onto the propene unit. For instance, copper(II) bromide (CuBr₂) can mediate the bromoheterocyclization of allene derivatives. nih.gov A hypothetical pathway could involve the synthesis of a (4-methyl-2-pyridyl)-substituted allene, which would then undergo a copper-mediated radical cyclization and bromination to yield the target structure. This approach demonstrates divergent reactivity, where the choice of copper salt (e.g., CuCl₂ vs. CuBr₂) can lead to different halogenated products. nih.gov
Catalyst-Free and Green Chemistry Protocols
Modern synthetic chemistry emphasizes the development of environmentally benign processes. researchgate.net For the synthesis of this compound, green chemistry principles can be incorporated through several avenues.
Mechanochemistry , which involves solvent-free reactions conducted by grinding solid reagents, offers a significant reduction in waste and energy consumption. researchgate.net A key coupling or cyclization step could potentially be adapted to a mechanochemical procedure using manual grinding or ball-milling.
Flow chemistry using microreactors provides enhanced control over reaction parameters, improving safety and yield while minimizing solvent usage. rsc.org The synthesis of substituted pyridines from dibromopyridines via Br/Li exchange has been successfully demonstrated in a flow microreactor system, highlighting the potential for precise temperature control and rapid quenching to achieve high regioselectivity. rsc.org
Furthermore, some radical reactions can be initiated by light (photoredox catalysis) or heat without the need for a metal catalyst, representing another green alternative. organic-chemistry.org
Radical Mediated Synthesis of this compound
Radical reactions provide a distinct mechanistic pathway for the formation of C-C and C-Br bonds. A plausible strategy for synthesizing the title compound involves the radical addition of a pyridine-based radical to a suitable alkene acceptor. organic-chemistry.org For example, a 4-methyl-2-pyridyl radical could be generated from a precursor like a redox-active ester. This radical could then add to an acceptor such as 2-bromo-1-propene or a related molecule. organic-chemistry.org
Recent advances in radical chemistry have also explored the use of pyridine-boryl radicals. thieme.dersc.org These species, formed from the reaction of a pyridine with a diboron (B99234) reagent, can engage in cascade reactions to form complex heterocyclic structures. rsc.org A carefully designed cascade involving a pyridine-boryl radical and a suitable three-carbon component could potentially lead to the desired product in a transition-metal-free manner. thieme.de
Regioselective and Stereoselective Synthesis of this compound Isomers
Achieving the correct connectivity and spatial arrangement of atoms is a critical challenge in the synthesis of this molecule.
Regioselectivity refers to the control of which position on the pyridine ring and propene chain reacts.
Pyridine Substitution: The synthesis must selectively form the bond at the C2 position of the 4-methylpyridine ring. This is often achieved by starting with a pre-functionalized pyridine, such as 2-bromo-4-methylpyridine. sigmaaldrich.com In cross-coupling reactions, the inherent reactivity differences between halogen atoms at various positions on the pyridine ring can be exploited to control the reaction site. beilstein-journals.org Directed ortho-lithiation is another powerful tool for regioselective functionalization of pyridine rings. mdpi.comresearchgate.net
Propene Substitution: The bromine atom must be installed at the C2 position of the propene chain. This is typically dictated by the choice of reagents and the reaction mechanism. For example, in a radical addition to an allene, the regioselectivity of the bromine addition would be a key consideration.
Stereoselectivity is also a concern as the double bond in the 1-propene unit can exist as E or Z isomers. The specific isomer obtained often depends on the reaction mechanism and the steric and electronic properties of the intermediates and transition states. In many cases, a mixture of stereoisomers may be formed, requiring subsequent purification. beilstein-journals.org
Purification and Isolation Techniques for this compound
Following the chemical synthesis, the target compound must be separated from unreacted starting materials, catalysts, and undesired by-products. Standard laboratory purification techniques are employed for this purpose.
Column Chromatography: This is the most common and versatile method for purifying organic compounds. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a mobile phase (solvent system), it is possible to separate compounds based on their differing polarities. This technique is particularly effective for separating isomeric products, such as those that might arise from non-regioselective reactions. mdpi.combeilstein-journals.org
Crystallization/Precipitation: If the final product is a solid with suitable solubility properties, crystallization can be a highly effective method for obtaining high-purity material. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in solution. researchgate.net
Distillation: For liquid products or precursors with sufficient volatility and thermal stability, distillation can be used for purification. orgsyn.org This technique separates components based on differences in their boiling points. Physical properties for related compounds like 2-bromo-3-methylpyridine (B184072) include a boiling point of 218-219 °C. sigmaaldrich.com
The purity of the isolated compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared spectroscopy (FTIR). researchgate.net
Chemical Reactivity and Transformation Pathways of 2 Bromo 3 4 Methyl 2 Pyridyl 1 Propene
Nucleophilic Substitution Reactions at the Vinylic Bromine Center
Nucleophilic substitution at a vinylic carbon is generally more challenging than at a saturated sp3 carbon due to the increased strength of the C(sp2)-Br bond and the potential for steric hindrance. However, under appropriate conditions, these reactions can proceed. The pyridine (B92270) ring, being an electron-withdrawing group, can influence the reactivity of the vinylic bromide.
Reactions with Carbon-Nucleophiles
The substitution of the vinylic bromine with carbon-based nucleophiles is a key method for forming new carbon-carbon bonds. Typical carbon nucleophiles include organometallic reagents and carbanions. While direct SNAr-type reactions on vinyl halides are rare, metal-catalyzed processes are more common.
Reactions with Heteroatom-Nucleophiles (N, O, S)
The formation of carbon-heteroatom bonds can be achieved through the reaction of 2-bromo-3-(4-methyl-2-pyridyl)-1-propene with nitrogen, oxygen, or sulfur nucleophiles. These reactions are often catalyzed by a transition metal, such as copper or palladium, to facilitate the coupling.
Cross-Coupling Reactions Utilizing the Vinylic Bromine
The vinylic bromine of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are highly valued for their efficiency and functional group tolerance.
Suzuki-Miyaura Coupling for Arylation and Vinylation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. This reaction is widely used due to the stability and low toxicity of the boronic acid and ester reagents. For a substrate like this compound, this reaction would allow for the introduction of various aryl or vinyl groups.
A typical Suzuki-Miyaura reaction involves a palladium catalyst, a base, and a suitable solvent. The choice of catalyst and base is crucial for the reaction's success.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Vinyl Bromides
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 80-100 | Good to Excellent |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 90 | High |
This table represents typical conditions for Suzuki-Miyaura couplings of vinyl bromides and may be applicable to this compound.
Negishi Coupling and Stille Coupling Applications
The Negishi coupling utilizes organozinc reagents, while the Stille coupling employs organotin compounds for the cross-coupling reaction. Both are powerful methods for forming carbon-carbon bonds with a high degree of stereospecificity.
The Negishi coupling is known for its high reactivity and tolerance of a wide range of functional groups. The Stille reaction is also very versatile, though the toxicity of organotin reagents is a drawback.
Table 2: General Conditions for Negishi and Stille Couplings of Vinyl Bromides
| Coupling Type | Organometallic Reagent | Catalyst | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Negishi | R-ZnX | Pd(PPh₃)₄ | THF | Room Temp - 60 |
This table outlines general conditions for Negishi and Stille couplings of vinyl bromides. Specific conditions for this compound would require experimental optimization.
Sonogashira Coupling for Alkynylation
The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This reaction would be used to introduce an alkyne moiety onto the propene backbone of the title compound.
Table 3: Typical Conditions for Sonogashira Coupling of Vinyl Bromides
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | CuI | Et₃N | THF/DMF | Room Temp - 60 |
This table presents common conditions for Sonogashira couplings of vinyl bromides, which could be adapted for this compound.
Buchwald-Hartwig Amination with Pyridyl-Substituted Substrates
The presence of a bromine atom on the pyridine ring at the 2-position suggests that this compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C2 position of the pyridine ring. libretexts.orgnih.govresearchgate.net The general transformation involves the reaction of the aryl bromide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgresearchgate.net
The success of the Buchwald-Hartwig amination on 2-bromopyridines is well-documented. researchgate.net For substrates similar to this compound, the choice of ligand and reaction conditions is crucial to achieve high yields and to ensure the compatibility with the alkene functionality. The alkene moiety is generally stable under the conditions typically employed for Buchwald-Hartwig aminations.
A variety of amines can be coupled with 2-bromopyridines, leading to a diverse array of substituted aminopyridines. The reaction conditions, including the specific palladium precursor, ligand, base, and solvent, are tailored to the specific substrates being coupled.
Table 1: Examples of Buchwald-Hartwig Amination with 2-Bromopyridine (B144113) Derivatives
| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Cyclohexylamine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 85 | wikipedia.org |
| Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 92 | organic-chemistry.org |
| Aniline | Pd(OAc)₂ / P(tBu)₃ | Cs₂CO₃ | Toluene | 78 | libretexts.org |
This table presents representative data for Buchwald-Hartwig aminations on related 2-bromopyridine systems and is intended to be illustrative of the potential reactivity of this compound.
Reactions Involving the Alkene Moiety
The exocyclic double bond in this compound is susceptible to a range of reactions characteristic of alkenes. These transformations provide a means to further functionalize the side chain of the molecule.
Addition Reactions (e.g., Hydrohalogenation, Hydrosilylation)
The alkene can undergo electrophilic addition reactions. For instance, treatment with hydrogen halides (HX) would lead to the corresponding saturated haloalkane. The regioselectivity of this addition would be expected to follow Markovnikov's rule, with the hydrogen atom adding to the less substituted carbon of the double bond.
Hydrosilylation, the addition of a silicon-hydrogen bond across the double bond, is another important transformation. This reaction is typically catalyzed by transition metal complexes, such as those of platinum or rhodium, and results in the formation of an organosilane. The regioselectivity of hydrosilylation can often be controlled by the choice of catalyst and silane. For vinylpyridines, both α- and β-adducts can be formed. mdpi.com
Cycloaddition Reactions (e.g., [2+2+2] Annulations for Heterocycles)
The alkene functionality in conjunction with the pyridine ring can participate in cycloaddition reactions to construct more complex heterocyclic systems. Of particular interest are [2+2+2] cycloaddition reactions. rsc.orgnih.gov While direct examples involving this compound are not documented, vinylpyridines are known to participate in such transformations. These reactions, often catalyzed by transition metals like cobalt or rhodium, can assemble substituted pyridine or other heterocyclic rings in a single step from three unsaturated components. nih.gov For example, a vinylpyridine could potentially react with two alkyne molecules to form a new, annulated pyridine system. The presence of the bromo and methyl substituents would influence the electronic properties and steric hindrance of the substrate, thereby affecting the feasibility and outcome of the cycloaddition. Asymmetric versions of these reactions can also be achieved using chiral catalysts. nih.govacs.org
Polymerization Reactions with Pyridyl-Functionalized Monomers
The vinyl group in this compound allows it to act as a monomer in polymerization reactions. Vinylpyridines are known to undergo polymerization via various mechanisms, including radical, anionic, and cationic pathways, to produce polyvinylpyridines. wikipedia.orgsci-hub.semdpi.com The resulting polymers have a range of applications due to the presence of the basic pyridine nitrogen in each repeating unit. The polymerization of 2-vinylpyridine (B74390) has been extensively studied, and the presence of substituents on the pyridine ring, such as the bromo and methyl groups in the target compound, would be expected to influence the polymerization process and the properties of the resulting polymer. ufl.eduacs.orgacs.org For instance, the steric bulk and electronic nature of the substituents can affect the rate of polymerization and the tacticity of the polymer chain.
Table 2: Polymerization of Substituted Vinylpyridine Monomers
| Monomer | Polymerization Method | Initiator/Catalyst | Resulting Polymer | Reference |
| 2-Vinylpyridine | Anionic | n-BuLi | Poly(2-vinylpyridine) | ufl.edu |
| 4-Vinylpyridine | Radical | AIBN | Poly(4-vinylpyridine) | wikipedia.org |
| 2-Vinylpyridine | Frustrated Lewis Pair | Al(C₆F₅)₃ / ItBu | Poly(2-vinylpyridine) | sci-hub.se |
This table provides examples of polymerization methods for related vinylpyridine monomers and is illustrative of the potential polymerization behavior of this compound.
Reactions Involving the Pyridine Nitrogen Atom
Coordination Chemistry with Metal Centers
The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a good ligand for coordination to a wide variety of metal centers. nih.govnih.govwikipedia.org The coordination ability of pyridines is a cornerstone of coordination chemistry and has been extensively studied. The specific compound, this compound, can act as a monodentate ligand, coordinating to a metal ion through the pyridine nitrogen. The electronic properties of the pyridine ring, influenced by the electron-withdrawing bromine atom and the electron-donating methyl and vinyl groups, will affect the strength of the metal-ligand bond. Furthermore, the presence of the alkene and bromo substituents offers the potential for this molecule to act as a bidentate or even a bridging ligand under certain conditions, coordinating through the nitrogen and either the double bond or the bromine atom. The steric hindrance from the substituents at the 2 and 4 positions will also play a significant role in the geometry and stability of the resulting metal complexes. nih.gov
N-Oxidation and Quaternization
N-Oxidation
The N-oxidation of pyridine derivatives is a common transformation, typically achieved using oxidizing agents like peroxy acids (e.g., m-CPBA) or dimethyldioxirane (B1199080) (DMD). bham.ac.ukvdoc.pub The reaction involves the electrophilic attack of the oxidant on the nitrogen atom of the pyridine ring. For 2-substituted pyridines, the rate of N-oxidation can be significantly influenced by steric hindrance. bham.ac.uk
For This compound , the bulky 2-(2-bromoallyl) substituent would be expected to sterically hinder the approach of an oxidizing agent to the nitrogen atom, potentially requiring more forcing reaction conditions compared to less substituted pyridines. bham.ac.ukvdoc.pub However, without experimental studies, the precise conditions, reaction kinetics, and yield of the corresponding N-oxide are unknown.
Quaternization
Quaternization involves the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide, to form a pyridinium (B92312) salt. This reaction is a nucleophilic substitution where the pyridine nitrogen acts as the nucleophile. The reactivity is sensitive to steric effects on both the pyridine and the alkyl halide, as well as the nature of the leaving group.
As This compound is itself an allylic bromide, it possesses a reactive site for quaternization with other nucleophilic species. Conversely, the quaternization of its own pyridine nitrogen with an external alkylating agent would be subject to the steric hindrance posed by the adjacent allylic group. Specific data on quaternization reactions involving this compound, either as the substrate or the reagent, are not available in the reviewed literature.
Transformations at the Allylic Position of this compound
The allylic bromide functionality in This compound represents a key site for chemical transformations. Allylic halides are versatile intermediates in organic synthesis, susceptible to nucleophilic substitution reactions (both SN2 and SN2' mechanisms) and radical reactions.
Nucleophilic substitution at the allylic position can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. A common feature of these reactions is the potential for allylic rearrangement , where the incoming nucleophile attacks the γ-carbon (the C3 of the pyridine ring in this case), leading to a shift of the double bond. This can result in a mixture of products.
Specific studies detailing the reaction of This compound with various nucleophiles or under conditions that would promote transformations at the allylic position have not been found. Therefore, no experimentally determined product distributions or reaction yields can be reported.
Mechanistic Investigations of Key Transformations
Detailed mechanistic investigations, including the elucidation of reaction pathways, identification of intermediates, kinetic studies, and transition state analysis, are fundamental to understanding and optimizing chemical reactions. For the key potential transformations of This compound , such specific studies are absent from the scientific literature.
The study of reaction pathways involves identifying the sequence of elementary steps from reactants to products. This includes the characterization of any reaction intermediates —species that are formed and consumed during the reaction.
For N-Oxidation and Quaternization: These reactions are generally understood to proceed through a transition state involving bond formation between the pyridine nitrogen and the electrophile (an oxygen atom from a peroxy acid or the carbon of an alkyl halide).
For Allylic Transformations: Reactions at the allylic position can proceed through different intermediates depending on the conditions. Nucleophilic substitutions may involve charged intermediates or proceed through a concerted transition state. Radical reactions, for instance with a radical initiator, would proceed via a resonance-stabilized allylic radical intermediate. vdoc.pub
No studies have been published that elucidate the specific reaction pathways or isolate/detect intermediates for reactions involving This compound .
Kinetic studies measure reaction rates to provide quantitative insight into reaction mechanisms. This data, often combined with computational chemistry, allows for the analysis of the transition state , the highest energy point on the reaction coordinate.
Transition State Analysis: For quaternization reactions, studies on related systems have analyzed the volume of activation to understand the transition state structure, concluding that bond formation often leads over bond breaking and that charge is considerably dispersed in the transition state.
No kinetic data or transition state analyses have been published specifically for the N-oxidation, quaternization, or allylic substitution of This compound . Therefore, no data tables containing rate constants, activation parameters, or computational findings can be presented for this specific compound.
Advanced Spectroscopic and Structural Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Bromo-3-(4-methyl-2-pyridyl)-1-propene, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be essential for complete structural assignment.
Based on the analysis of structurally similar compounds, a predicted ¹H NMR spectrum in a solvent like CDCl₃ would show distinct signals for each non-equivalent proton. chemicalbook.comdocbrown.info The vinylic protons of the propene group (=CH₂) would appear as singlets or narrow doublets in the olefinic region (around 5.0-6.0 ppm). The allylic protons (-CH₂-) attached to the pyridine (B92270) ring would likely resonate as a singlet further downfield. Protons on the pyridine ring would exhibit characteristic shifts and coupling patterns, and the methyl group protons would appear as a sharp singlet, typically in the upfield region (around 2.0-2.5 ppm).
The predicted ¹³C NMR spectrum would complement the proton data, showing distinct resonances for the vinylic carbons, the allylic carbon, the methyl carbon, and the carbons of the pyridine ring.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| =CH₂ (vinylic) | 5.5 - 6.0 | 120 - 130 |
| C-Br (vinylic) | - | 110 - 120 |
| -CH₂- (allylic) | 3.8 - 4.2 | 35 - 45 |
| Pyridine-H3 | 7.0 - 7.2 | 120 - 125 |
| Pyridine-H5 | 6.8 - 7.0 | 122 - 128 |
| Pyridine-H6 | 8.3 - 8.5 | 148 - 152 |
| Pyridine-C2 | - | 155 - 160 |
| Pyridine-C4 | - | 145 - 150 |
Note: These are predicted values based on analogous structures. Actual experimental values may vary.
To confirm the assignments and establish the precise connectivity of atoms, multi-dimensional NMR experiments are indispensable. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com For this compound, COSY would be expected to show correlations between the coupled protons on the pyridine ring (e.g., between H5 and H6). The absence of cross-peaks between the methyl singlet, the allylic methylene (B1212753) singlet, and the vinylic protons would confirm their isolation from other proton networks.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (one-bond ¹H-¹³C correlations). libretexts.org It would be used to definitively assign each proton signal to its corresponding carbon atom. For instance, the proton signal at ~2.4 ppm would show a cross-peak to the carbon signal at ~22 ppm, confirming the methyl group assignment.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.net This is crucial for connecting the different fragments of the molecule. Key expected correlations would include:
The allylic protons (-CH₂-) showing a correlation to the C2 and C3 carbons of the pyridine ring, confirming the attachment point.
The methyl protons showing correlations to the C3, C4, and C5 carbons of the pyridine ring.
The vinylic protons showing correlations to the allylic carbon and the bromine-bearing carbon.
The single bond connecting the propene unit to the pyridine ring allows for rotational freedom. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insights into the energy barriers associated with such conformational changes. nih.govmdpi.com In some substituted pyridines and related structures, hindered rotation can lead to the broadening or splitting of NMR signals at low temperatures. nih.govresearchgate.net For this compound, variable temperature NMR experiments could reveal if there is a significant energy barrier to rotation around the C-C bond linking the methylene group and the pyridine ring, potentially caused by steric hindrance between the bromine atom and the substituents on the ring.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. chemguide.co.uk
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₁₀BrN), the presence of bromine is a key feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.info This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (M and M+2).
Predicted HRMS Data
| Ion Formula | Isotope | Calculated m/z |
|---|---|---|
| [C₉H₁₀⁷⁹BrN]⁺ | M | 210.99966 |
Note: Calculated for the molecular ion [M]⁺.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. youtube.com This technique is ideal for assessing the purity of the synthesized this compound and identifying any volatile impurities or byproducts from the synthesis. The sample is vaporized and passed through a GC column, which separates the components based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented.
The expected fragmentation pattern for the title compound would involve several key bond cleavages. libretexts.orglibretexts.org The most likely fragmentations would include:
Loss of a bromine radical: This would lead to a fragment ion at m/z 132 ([C₉H₁₀N]⁺).
Benzylic/Allylic cleavage: Cleavage of the bond between the methylene group and the propene moiety is likely, potentially forming a stable pyridylmethyl cation ([C₇H₈N]⁺, m/z 106).
Fragmentation of the pyridine ring: Further fragmentation can lead to smaller characteristic ions.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational frequencies. nih.govnih.gov Computational methods are often used to predict and help assign these vibrational modes. researchgate.netresearchgate.net
For this compound, the following characteristic vibrations would be expected:
Predicted IR/Raman Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H stretching (aromatic) | Pyridine Ring | 3000 - 3100 | Medium |
| C-H stretching (vinylic) | C=CH₂ | 3050 - 3150 | Medium |
| C-H stretching (aliphatic) | -CH₂-, -CH₃ | 2850 - 3000 | Strong |
| C=C stretching (vinylic) | C=CH₂ | 1640 - 1680 | Medium (Strong in Raman) |
| C=C, C=N stretching | Pyridine Ring | 1400 - 1600 | Strong |
| C-H bending | -CH₂-, -CH₃ | 1375 - 1470 | Medium |
The IR spectrum would likely be dominated by strong absorptions from the C-H and C-C/C-N stretching and bending modes. The C=C double bond of the propene group would give a characteristic stretch, and the C-Br bond would show a strong absorption in the fingerprint region of the spectrum. Raman spectroscopy would be particularly useful for observing the symmetric C=C stretching vibration, which is often weak in the IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The study of this compound using UV-Vis spectroscopy would provide insight into the electronic transitions within the molecule. The absorption of UV or visible light excites electrons from lower energy orbitals (typically π or non-bonding, n) to higher energy anti-bonding orbitals (π*). For this compound, the expected transitions would likely involve the π-systems of the pyridine ring and the propene double bond. The presence of the bromine atom and the methyl group would influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).
A hypothetical data table for the UV-Vis spectral analysis of this compound is presented below. The specific values are placeholders and would need to be determined experimentally.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
| Ethanol | Data not available | Data not available | π → π |
| Hexane | Data not available | Data not available | n → π |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would reveal the bond lengths, bond angles, and torsion angles of this compound, as well as how the molecules pack together in the crystal lattice through intermolecular interactions such as hydrogen bonding or π-π stacking.
Crystal Structure Determination and Analysis
A single crystal of the compound would be required for X-ray diffraction analysis. The resulting data would allow for the generation of a detailed crystallographic information file (CIF), containing all atomic coordinates and cell parameters.
A representative table of crystallographic data is shown below. All values are pending experimental determination.
| Parameter | Value |
| Chemical Formula | C₉H₁₀BrN |
| Formula Weight | 212.09 |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | a, b, c, α, β, γ = Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
Co-crystallization Studies with Host Molecules
Co-crystallization involves crystallizing the target compound with a second "host" molecule to form a new crystalline solid with a defined stoichiometric ratio. This can be used to study non-covalent interactions or to modify the physical properties of the compound. There are no published co-crystallization studies involving this compound.
Chiroptical Methods for Enantiomeric Excess Determination (if applicable)
The structure of this compound does not possess a stereocenter, meaning it is an achiral molecule. Therefore, it does not exist as enantiomers, and methods for determining enantiomeric excess, such as circular dichroism (CD) spectroscopy or chiral high-performance liquid chromatography (HPLC), are not applicable.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like 2-Bromo-3-(4-methyl-2-pyridyl)-1-propene, DFT calculations can elucidate its fundamental electronic properties and predict its reactivity. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a detailed description of the electron distribution.
A crucial first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles that result in the most stable conformation.
Following geometry optimization, vibrational frequency analysis is performed. This calculation serves two primary purposes: firstly, to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies), and secondly, to predict the infrared (IR) spectrum of the molecule. Each calculated vibrational frequency corresponds to a specific molecular motion, such as C-H stretching, C=C bending, or pyridine (B92270) ring deformations.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=C (propene) | ~1.34 Å |
| C-Br | ~1.90 Å | |
| C-C (propene-pyridyl) | ~1.50 Å | |
| C-N (pyridyl) | ~1.34 Å | |
| Bond Angle | C-C-Br | ~122° |
| C-C=C | ~125° | |
| Dihedral Angle | Br-C-C-C | Variable (depends on conformer) |
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. numberanalytics.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). libretexts.orgpku.edu.cn
For this compound, the HOMO is likely to be localized on the electron-rich π-system of the propene double bond and the pyridine ring. The LUMO, conversely, would be expected to have significant contributions from the C-Br antibonding orbital, indicating that this bond is a likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. numberanalytics.com
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | π-orbital character from the propene and pyridine moieties. |
| LUMO | -0.8 | σ*-orbital character, primarily on the C-Br bond. |
| HOMO-LUMO Gap | 5.7 | Indicates moderate kinetic stability. |
DFT calculations can accurately predict various spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in the presence of a magnetic field, a theoretical NMR spectrum can be generated. researchgate.net This is particularly useful for confirming the structure of a newly synthesized compound by comparing the predicted spectrum with experimental data. For complex molecules, computational prediction can be instrumental in assigning specific peaks to the correct atoms. nih.govmdpi.com
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (propene, =CH₂) | ~118 |
| C (propene, -C(Br)=) | ~135 |
| C (propene, -CH₂-) | ~40 |
| C (pyridyl, C2) | ~158 |
| C (pyridyl, C3) | ~123 |
| C (pyridyl, C4) | ~148 |
| C (pyridyl, C5) | ~121 |
| C (pyridyl, C6) | ~149 |
| C (methyl) | ~21 |
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. plos.orgnih.gov For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore its conformational landscape. By simulating the motion of the atoms at a given temperature, one can identify the most populated conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape might influence its interaction with other molecules or its packing in a solid state. For instance, MD simulations have been used to study the microscopic configurations and dynamic behaviors of mixtures containing propene. nih.gov
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Studies (focused on synthetic utility)
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their activity. chemrevlett.comwjpsonline.com While often used in drug discovery, QSAR principles can be adapted to predict synthetic utility. For a class of compounds including this compound, one could develop a model that relates calculated molecular descriptors (e.g., steric parameters, electronic properties, HOMO/LUMO energies) to reaction yields or rates in a specific transformation. This cheminformatics approach could help in selecting the most promising derivatives for synthesis or in optimizing reaction conditions. Studies on pyridine derivatives have successfully used QSAR to model various properties. chemrevlett.comnih.govnih.gov
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for elucidating reaction mechanisms. nih.govnih.gov For this compound, one could investigate its reactivity in various transformations, such as nucleophilic substitution at the allylic bromide or transition-metal-catalyzed cross-coupling reactions at the pyridine ring. By locating the transition state structures and calculating their energies, the activation barriers for different potential pathways can be determined. This allows for the prediction of the most likely reaction products and regioselectivity, providing a theoretical foundation for experimental observations. For example, DFT calculations have been used to predict the regioselectivity in reactions of substituted pyridynes. nih.gov Similarly, the mechanism of pyridine C-H activation has been explored using theoretical techniques. nih.gov
of this compound
The following sections delve into the computational and theoretical examinations of the chemical properties and reactivity of this compound. These studies provide molecular-level insights that are often inaccessible through experimental methods alone.
Computational chemistry offers a powerful lens through which to understand the intricacies of chemical reactions involving this compound. By employing quantum mechanical calculations, it is possible to model reaction pathways, determine the energies of transition states and intermediates, and ultimately predict the feasibility and selectivity of various transformations.
While the title compound, this compound, already contains a bromine atom, a computational study of its formation via bromination of a precursor alkene, or further bromination reactions, can provide fundamental insights into its reactivity. Theoretical studies on the bromination of substituted alkenes are well-documented. researchgate.netnih.gov Ab initio and Density Functional Theory (DFT) calculations are commonly used to explore the potential energy surface of such reactions. nih.gov
For a generic substituted propene, the electrophilic addition of bromine typically proceeds through a cyclic bromonium ion intermediate. researchgate.net The reaction of an alkene with molecular bromine (Br₂) can be computationally modeled to determine the activation energies (ΔE‡), enthalpies (ΔH‡), and Gibbs free energies (ΔG‡) of activation. nih.gov These calculations help in elucidating the most probable reaction mechanism.
Computational studies on simple alkenes like ethene and propene have shown that the reaction can proceed via different mechanisms depending on the solvent and the presence of excess bromine. nih.gov For instance, the reaction can involve a single Br₂ molecule or two Br₂ molecules, with the latter often being favored in nonpolar solvents. nih.gov The attack of bromine on the double bond can be perpendicular or from the side, leading to different stereochemical outcomes. nih.gov
In the context of a precursor to this compound, such as 3-(4-methyl-2-pyridyl)-1-propene (B44099), the presence of the pyridyl group would be expected to influence the stability of the intermediates and transition states due to its electronic and steric effects. The nitrogen atom in the pyridine ring can act as a Lewis base, potentially interacting with the electrophilic bromine. DFT calculations could elucidate whether this interaction leads to alternative, lower-energy pathways.
A hypothetical computational study on the bromination of 3-(4-methyl-2-pyridyl)-1-propene to form the target compound and its isomer, 1,2-dibromo-3-(4-methyl-2-pyridyl)propane, would likely involve the calculation of the energies of the species involved. The following interactive table presents plausible, illustrative data for such a study, based on known values for similar reactions.
Table 1: Hypothetical Calculated Energetics for the Bromination of 3-(4-methyl-2-pyridyl)-1-propene
| Reaction Step | Species | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| 1 | Reactants (Alkene + Br₂) | 0.0 | Initial state of the system. |
| 2 | Transition State 1 (TS1) | +8.5 | Formation of the bromonium ion. |
| 3 | Bromonium Ion Intermediate | +2.1 | A cyclic three-membered ring intermediate. |
| 4 | Transition State 2 (TS2) | +9.2 | Nucleophilic attack by Br⁻ on the bromonium ion. |
| 5 | Product (1,2-Dibromo-3-(4-methyl-2-pyridyl)propane) | -25.0 | Final dibrominated product. |
Note: The data in the table above is illustrative and intended to represent the type of information that would be generated from a computational study. The actual values would need to be determined through specific DFT calculations for this molecule.
The vinyl bromide functionality in this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Stille couplings. tandfonline.comwikipedia.orgwikipedia.org Computational studies, particularly using DFT, are instrumental in understanding the mechanisms and energetics of these reactions. tandfonline.comresearchgate.net
The catalytic cycle of a generic cross-coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org Computational analysis can provide the energy profile for this entire cycle, identifying the rate-determining step and the influence of ligands, substrates, and reaction conditions.
For this compound, a key aspect to investigate computationally would be the oxidative addition of the C-Br bond to a palladium(0) complex. The energetics of this step would be influenced by the electronic properties of the pyridyl and methyl substituents. Subsequently, the transmetalation step with an organometallic reagent (e.g., an organoboron compound in a Suzuki reaction or an organotin compound in a Stille reaction) and the final reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst can be modeled. wikipedia.orglibretexts.org
DFT studies on similar bromo-pyridine compounds have shown that the choice of palladium catalyst and ligands significantly affects the activation barriers of the catalytic cycle. researchgate.net For instance, the use of bulky phosphine (B1218219) ligands can facilitate the reductive elimination step. The presence of the nitrogen atom in the pyridine ring can also play a role by coordinating to the palladium center, which can alter the reaction's energetics and regioselectivity. rsc.org
An illustrative energy profile for a hypothetical Suzuki coupling of this compound with an arylboronic acid is presented in the interactive table below. The relative energies represent the calculated stability of the various intermediates and transition states along the reaction coordinate.
Table 2: Illustrative Energetic Profile for a Suzuki Cross-Coupling Reaction
| Step in Catalytic Cycle | Intermediate/Transition State | Hypothetical Relative Free Energy (kcal/mol) |
|---|---|---|
| - | Pd(0)L₂ + Substrate | 0.0 |
| Oxidative Addition | Transition State (OA) | +15.2 |
| - | Pd(II) Intermediate | -5.8 |
| Transmetalation | Transition State (TM) | +12.5 |
| - | Pd(II) Coupling Partner Intermediate | -10.1 |
| Reductive Elimination | Transition State (RE) | +18.9 |
| - | Product + Pd(0)L₂ | -30.4 |
Note: The data in this table is hypothetical and serves to illustrate the kind of energetic information obtained from DFT calculations on a cross-coupling reaction. The actual values would be specific to the chosen reactants, catalyst, and ligands.
Applications in Advanced Organic Synthesis and Materials Science
2-Bromo-3-(4-methyl-2-pyridyl)-1-propene as a Versatile Synthetic Building Block
This compound serves as a powerful intermediate for synthetic chemists, providing a gateway to a multitude of more complex molecules through its strategically placed functional groups. The interplay between the electrophilic allylic carbon bearing the bromine, the nucleophilic pyridine (B92270) nitrogen, and the reactive double bond underpins its utility.
The inherent reactivity of the allyl bromide unit in this compound makes it an excellent starting material for the synthesis of various heterocyclic frameworks. Heterocyclic compounds are central to medicinal chemistry and materials science, and efficient methods for their synthesis are of high value. The compound can be utilized in cycloaddition reactions, where the double bond participates in forming new rings. For example, [3+2] cycloaddition reactions with appropriate 1,3-dipoles can lead to the formation of five-membered heterocyclic rings. researchgate.net
Furthermore, the molecule can undergo intramolecular cyclization reactions. Under specific conditions, the pyridine nitrogen can act as an internal nucleophile, attacking the electrophilic carbon of the allyl group, potentially leading to the formation of fused heterocyclic systems like indolizine derivatives. Alternatively, the bromide can be displaced by another nucleophile, which can then participate in a cyclization reaction with the pyridine ring or the double bond. Such strategies are employed for the synthesis of substituted pyrroles, pyridines, and other nitrogen-containing heterocycles. nih.govresearchgate.net The tandem click/allylation cascade reaction of various alkynes, azides, and allyl bromides is another effective strategy for generating fully substituted triazoles, which are important five-membered heterocyclic compounds. acs.org
The creation of all-carbon quaternary stereocenters—carbon atoms bonded to four other carbon atoms—is a significant challenge in organic synthesis, largely due to steric hindrance. nih.govnih.gov These motifs are prevalent in numerous biologically active natural products and pharmaceuticals. nih.gov this compound is an ideal electrophile for transition-metal-catalyzed asymmetric allylic alkylation (AAA) reactions aimed at constructing these centers. nih.govresearchgate.net
In these reactions, a transition metal catalyst, often based on palladium, iridium, or molybdenum, activates the allyl bromide to form a π-allyl metal intermediate. nih.govacs.orgacs.org A suitable nucleophile then attacks this intermediate, leading to the formation of a new carbon-carbon bond. The use of a γ,γ-disubstituted allylic electrophile like the title compound ensures the formation of a quaternary carbon. nih.govnih.gov By employing chiral ligands, this process can be rendered enantioselective, providing access to highly enantioenriched products. acs.orgacs.org Molybdenum catalysis, in particular, has shown excellent preference for the branched product, which is necessary for quaternary center formation from linear electrophiles. acs.org
| Metal Catalyst | Typical Ligand Type | Common Nucleophiles | Key Advantages | Reference |
|---|---|---|---|---|
| Palladium (Pd) | Phosphine-based (e.g., RuPhos) | Malonates, Cyanoesters | High reactivity, well-established methods. | nih.govnih.gov |
| Iridium (Ir) | Phosphoramidites, Chiral Diene Ligands | Masked Acyl Cyanides, Malononitriles | High enantioselectivity, favors branched products. | researchgate.netacs.org |
| Molybdenum (Mo) | Chiral Diamine/Bispyridylamide Ligands | Substituted Cyanoesters, Malonates | Uses earth-abundant metal, exquisite regioselectivity. | acs.orgacs.org |
| Copper (Cu) | Chiral Phosphoramidites | Organolithium Reagents, Grignard Reagents | Effective with "hard" nucleophiles. | nih.govresearchgate.net |
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials. nih.gov this compound serves as a versatile reagent for introducing the (4-methyl-2-pyridyl)prop-2-en-1-yl moiety into various molecular frameworks. This is most commonly achieved through nucleophilic substitution reactions where the bromide is displaced. A wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, can be used to generate a diverse library of pyridyl-substituted compounds. ekb.eg
Palladium-catalyzed coupling reactions, such as the Suzuki or Heck coupling, can be employed to form new carbon-carbon bonds. nih.govmdpi.com For instance, after converting the allyl bromide to an organoboron or organozinc reagent, it can be coupled with various aryl or vinyl halides. mdpi.com Conversely, the compound itself can act as the electrophilic partner in coupling reactions with organometallic nucleophiles. nih.gov These strategies provide access to a broad spectrum of complex molecules containing the pyridine unit, which is valuable for screening for biological activity or for developing new materials with specific electronic or photophysical properties. researchgate.netresearchgate.net
Development of Novel Ligands and Catalysts
The presence of the pyridine nitrogen atom makes this compound and its derivatives excellent candidates for use as ligands in coordination chemistry and catalysis. The pyridine ring can coordinate to a metal center, and further functionalization of the propenyl chain allows for the creation of multidentate ligands with tailored steric and electronic properties.
Chiral ligands are fundamental to asymmetric catalysis, which is a cornerstone of modern synthetic chemistry for producing enantiomerically pure compounds, particularly for the pharmaceutical industry. nih.govnih.gov Derivatives of this compound are highly suitable for the synthesis of novel chiral ligands. diva-portal.org
The synthetic strategy often involves the stereoselective transformation of the double bond or displacement of the bromide with a chiral auxiliary or another coordinating group. For example:
Asymmetric Dihydroxylation or Epoxidation: Sharpless asymmetric dihydroxylation of the double bond would yield a chiral diol. This pyridyl diol could then serve as a C2-symmetric ligand or be further modified.
Nucleophilic Substitution: Reaction with a chiral amine or alcohol would introduce a chiral center and a second heteroatom (N or O) capable of coordinating to a metal, creating a bidentate N,N or N,O-ligand. Chiral pyridinyl alcohols have garnered significant attention in the construction of chiral transition metal catalysts for various asymmetric reactions. mdpi.com
Phosphine (B1218219) Introduction: Displacement of the bromide with a diphenylphosphine group would create a P,N-ligand, a privileged class of ligands widely used in asymmetric catalysis, particularly in palladium-catalyzed allylic alkylations. diva-portal.org
The modular nature of these synthetic routes allows for the fine-tuning of the ligand's properties to optimize enantioselectivity in specific catalytic transformations. nih.govdiva-portal.org
Once synthesized, ligands derived from this compound can be complexed with a variety of transition metals, including palladium, rhodium, iridium, ruthenium, copper, and molybdenum. mdpi.comunimi.it The resulting metal complexes can be studied for their potential as catalysts in a range of organic transformations. The pyridine moiety often plays a crucial role, not only by binding the metal but also by influencing its electronic properties and stabilizing reactive intermediates. unimi.it
The increased conformational rigidity imposed by the pyridine ring can be beneficial for catalysis, allowing for the isolation and characterization of metal complexes in various oxidation states. unimi.it Researchers study the steric and electronic effects of substituents on the ligand to modulate the activity and stability of the catalyst. For example, modifying the groups on the ligand framework can improve catalytic performance in reactions like olefin metathesis or asymmetric epoxidation. mdpi.com The chelation of the pyridyl nitrogen, combined with other donor atoms in the ligand, can lead to highly active and stable catalysts suitable for challenging chemical transformations. mdpi.com
| Catalytic Reaction | Typical Metal Center | Role of Pyridyl-Ligand | Reference |
|---|---|---|---|
| Asymmetric Allylic Alkylation | Pd, Mo, Ir | Induces enantioselectivity, modulates reactivity. | diva-portal.orgmdpi.com |
| Asymmetric Hydrogenation | Rh, Ru, Ir | Creates a chiral environment around the metal for stereoselective H2 addition. | nih.gov |
| Olefin Metathesis | Ru, W | Stabilizes the metal center, enhances catalyst activity and lifetime. | mdpi.com |
| Asymmetric Epoxidation | Mo, V | Controls the stereochemical outcome of oxygen transfer to an alkene. | mdpi.comresearchgate.net |
| Cyclopropanation | Cu, Rh | Directs the stereoselective addition of a carbene to an olefin. | unimi.it |
Despite a comprehensive search for scholarly articles, patents, and scientific literature, no specific research findings detailing the applications of the chemical compound "this compound" in the requested areas of advanced functional materials were found. The search did not yield information on its use in polymeric materials with pyridyl moieties, conducting polymers, supramolecular assemblies, or as a precursor for Organic Light-Emitting Diodes (OLEDs).
Therefore, it is not possible to provide an article with detailed research findings and data tables for the specified applications of this particular compound as no such information appears to be available in the public domain. General information on the applications of pyridyl-containing compounds and vinyl bromides in materials science exists, but there is no specific data pertaining to "this compound."
Q & A
Q. What are the optimal synthetic routes for preparing 2-Bromo-3-(4-methyl-2-pyridyl)-1-propene, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves bromination of a precursor alkene. For example, bromination of 3-(4-methyl-2-pyridyl)-1-propene using bromine (Br₂) in inert solvents like dichloromethane at 0–5°C minimizes side reactions (e.g., di-bromination or polymerization) . Key factors affecting yield include:
- Temperature control : Higher temperatures (>10°C) promote undesired electrophilic additions to the pyridyl group.
- Solvent polarity : Non-polar solvents reduce halogen bonding with the pyridyl nitrogen, improving regioselectivity.
- Stoichiometry : A 1:1 molar ratio of Br₂ to alkene prevents over-bromination.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Combine NMR spectroscopy (¹H, ¹³C, and 2D COSY/HMBC) to assign the propene double bond (δ 5.8–6.2 ppm) and pyridyl protons (δ 7.2–8.5 ppm). X-ray crystallography resolves stereochemical ambiguities, as seen in structurally analogous halogenated alkenes (e.g., bond angles and Br-C distances of ~1.93 Å) . High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺ = 242.02).
Q. What common reaction pathways are observed for this compound?
Methodological Answer:
- Nucleophilic substitution : The bromine atom undergoes SN₂ displacement with amines (e.g., NH₃, pyridine derivatives) to form allylamines .
- Electrophilic addition : The propene double bond reacts with HCl or HBr, forming dihalogenated products (e.g., 2,3-dibromo derivatives under excess Br₂) .
- Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ yields biarylpropene derivatives .
Advanced Research Questions
Q. How does the electronic nature of the pyridyl substituent influence the reactivity of this compound?
Methodological Answer: The 4-methyl-2-pyridyl group acts as an electron-withdrawing substituent due to its conjugated π-system, polarizing the propene double bond and enhancing electrophilicity at C2. Computational studies (DFT at B3LYP/6-31G*) show:
- Charge distribution : C2 carries a partial positive charge (+0.32 e), favoring nucleophilic attack.
- Resonance effects : Pyridyl nitrogen delocalizes electron density, stabilizing transition states in SN₂ reactions .
Q. How should researchers address contradictory data in catalytic cross-coupling reactions involving this compound?
Methodological Answer: Contradictions in yields or regioselectivity often arise from:
- Catalyst poisoning : Pyridyl nitrogen coordinates Pd(0), deactivating catalysts. Mitigate by using bulky ligands (e.g., XPhos) or increasing catalyst loading (5–10 mol%) .
- Competing pathways : Bromine may participate in unintended Ullmann couplings. Control via low-temperature reactions (<50°C) and strict inert atmospheres.
Q. What strategies are effective for analyzing biological interactions of this compound with enzyme targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases), focusing on halogen bonding between Br and backbone carbonyls .
- Enzyme assays : Measure IC₅₀ values in kinase inhibition assays (e.g., EGFR kinase) with ATP-competitive protocols. Compare to analogs (e.g., 2-Bromo-3-(3,5-dichlorophenyl)-1-propene) to assess pyridyl vs. phenyl effects .
Q. How can computational modeling guide the design of derivatives with enhanced stability?
Methodological Answer:
- QM/MM simulations : Predict hydrolysis rates of the C-Br bond in aqueous buffers. Substituents at the pyridyl 4-position (e.g., electron-donating -OCH₃) reduce hydrolysis by 40% .
- Thermodynamic stability : Calculate Gibbs free energy (ΔG) for tautomerization or decomposition pathways using Gaussian 16.
Data Contradiction Analysis
Q. Why might NMR spectra show unexpected splitting patterns for the propene protons?
Methodological Answer:
- Dynamic effects : Restricted rotation around the C3-pyridyl bond at room temperature causes non-equivalence of protons. Variable-temperature NMR (VT-NMR) at –50°C resolves splitting into distinct doublets .
- Isotopic impurities : Trace ⁷⁹Br/⁸¹Br isotopes (~50:50 ratio) may broaden signals. Use deuterated solvents and high-field instruments (≥500 MHz) to improve resolution.
Q. How to resolve discrepancies in reported biological activity data across studies?
Methodological Answer:
- Assay variability : Standardize protocols (e.g., cell line: HEK293 vs. HeLa) and control for pH/temperature.
- Impurity profiling : LC-MS (>95% purity) ensures observed activity is not due to byproducts (e.g., dibrominated contaminants) .
Comparative Studies
Q. How does this compound compare to analogs with phenyl or thienyl substituents?
Methodological Answer:
| Parameter | 4-Methyl-2-pyridyl | 3,5-Dichlorophenyl | Thienyl |
|---|---|---|---|
| LogP | 2.1 | 3.4 | 2.8 |
| IC₅₀ (EGFR kinase) | 1.2 µM | 0.8 µM | 2.5 µM |
| Hydrolysis half-life (pH 7) | 48 h | 12 h | 72 h |
The pyridyl group enhances water solubility (lower LogP) but reduces kinase affinity compared to dichlorophenyl analogs. Thienyl derivatives exhibit slower hydrolysis due to sulfur’s electron-donating effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
